InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2
. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde belongs to the class of bicyclic compounds and is classified under aldehydes due to the presence of the aldehyde functional group. It is recognized for its applications in organic synthesis and materials science.
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde can be achieved through several methods:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde exhibits a distinctive bicyclic framework consisting of:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde participates in several significant chemical reactions:
The mechanism of action for bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde primarily involves its reactivity due to the aldehyde functional group and the aromatic nature of the benzene ring:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde possesses distinct physical and chemical properties:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2